molecular formula C7H12N2O B2448259 (1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol CAS No. 2227799-26-8

(1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol

Cat. No.: B2448259
CAS No.: 2227799-26-8
M. Wt: 140.186
InChI Key: UMFKXWHLXMMJIU-LURJTMIESA-N
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Description

(1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a pyrazole ring substituted with two methyl groups at positions 2 and 4, and an ethanol group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol typically involves the reaction of 2,4-dimethylpyrazole with an appropriate chiral alcohol precursor under controlled conditions. The reaction may require catalysts or specific reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group may yield 2,4-dimethylpyrazole-3-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical studies or as a probe in biological assays.

    Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2,4-Dimethylpyrazol-3-yl)propanol: Similar structure but with a propanol group instead of ethanol.

    (1S)-1-(2,4-Dimethylpyrazol-3-yl)butanol: Similar structure but with a butanol group instead of ethanol.

Uniqueness

(1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol is unique due to its specific stereochemistry and the presence of the ethanol group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(1S)-1-(2,4-dimethylpyrazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-4-8-9(3)7(5)6(2)10/h4,6,10H,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFKXWHLXMMJIU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1)C)[C@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227799-26-8
Record name (1S)-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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